Lipophilicity (XLogP3) Comparison: 6-Fluoro-Cyclohexyl vs. Non-Fluorinated vs. 5-Fluoro Regioisomers
The target compound (6-fluoro regioisomer) has a computed XLogP3-AA value of 3.3 [1], which is identical to the predicted value for the 5-fluoro regioisomer (CAS 1375068-87-3) , confirming that fluorine position on the benzimidazole core does not substantially alter overall lipophilicity. However, both fluorinated compounds exhibit substantially higher lipophilicity than the unsubstituted 1-cyclohexylbenzimidazole (estimated XLogP ~2.6) [2], and markedly higher lipophilicity than the 1-phenyl analog 6-fluoro-1-phenyl-1H-benzo[d]imidazole (XLogP ~2.8; MW 212.22) . The enhanced XLogP3 of 3.3 supports improved membrane permeability and CNS penetration potential relative to less lipophilic analogs, while the cyclohexyl group confers greater three-dimensionality than flat aromatic N1-substituents.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 5-fluoro regioisomer (CAS 1375068-87-3): ~3.3; Unsubstituted 1-cyclohexylbenzimidazole: ~2.6; 6-Fluoro-1-phenyl analog: ~2.8 |
| Quantified Difference | Δ = 0.5–0.7 log units vs. non-fluorinated or 1-phenyl analogs |
| Conditions | Computed values (PubChem; CymitQuimica vendor data) |
Why This Matters
Higher XLogP3 correlates with improved passive membrane diffusion, informing selection for cell-based assays or in vivo studies requiring CNS exposure.
- [1] PubChem. 1-Cyclohexyl-6-fluoro-1,3-benzodiazole, CID 70701227. View Source
- [2] PubChem. 1-Cyclohexylbenzimidazole (unsubstituted analog), CID 349071. View Source
